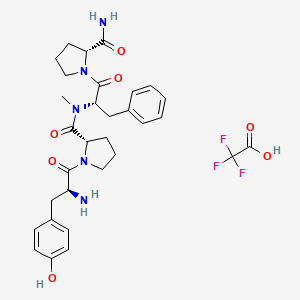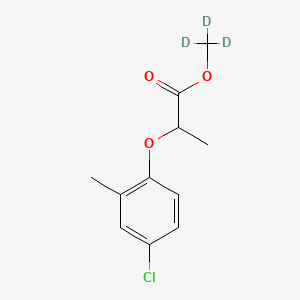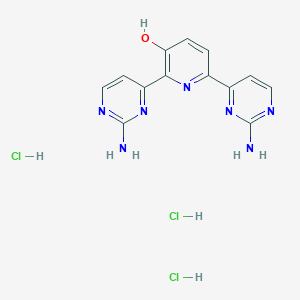
Pde5-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde5-IN-3 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates smooth muscle relaxation and vasodilation, making this compound and similar compounds valuable in the treatment of various conditions such as erectile dysfunction and pulmonary hypertension .
Métodos De Preparación
The synthesis of Pde5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of icariin analogs, which are modified through medicinal chemistry to enhance their potency and specificity . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Pde5-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives . Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound . Substitution reactions can occur with nucleophiles such as halides or amines, leading to the formation of substituted derivatives .
Aplicaciones Científicas De Investigación
Pde5-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of phosphodiesterase inhibitors . In biology, it is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in conditions such as erectile dysfunction, pulmonary hypertension, and even acute ischemic stroke . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting phosphodiesterase enzymes .
Mecanismo De Acción
The mechanism of action of Pde5-IN-3 involves the inhibition of phosphodiesterase type 5, which leads to an increase in cyclic guanosine monophosphate levels in smooth muscle cells . This increase in cyclic guanosine monophosphate promotes smooth muscle relaxation and vasodilation by enhancing nitric oxide availability . The molecular targets of this compound include the phosphodiesterase type 5 enzyme and the cyclic guanosine monophosphate signaling pathway . This pathway is crucial for regulating vascular tone and blood flow in various tissues .
Comparación Con Compuestos Similares
Pde5-IN-3 is similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, and avanafil . These compounds share a common mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties . For example, sildenafil and vardenafil have similar structures and act as competitive inhibitors of phosphodiesterase type 5, while tadalafil has a longer duration of action . The uniqueness of this compound lies in its specific structural modifications that enhance its potency and selectivity compared to other inhibitors .
Conclusion
This compound is a valuable compound with diverse applications in scientific research and medicine. Its ability to inhibit phosphodiesterase type 5 and modulate cyclic guanosine monophosphate signaling makes it a promising candidate for the treatment of various conditions. The synthesis, chemical reactions, and mechanism of action of this compound provide insights into its potential therapeutic benefits and pave the way for further research and development.
Propiedades
Fórmula molecular |
C21H14BrN5O2 |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-6-(2-methoxyquinolin-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14BrN5O2/c1-29-21-15(10-12-4-2-3-5-17(12)24-21)18-25-19-16(20(28)26-18)11-23-27(19)14-8-6-13(22)7-9-14/h2-11H,1H3,(H,25,26,28) |
Clave InChI |
VEWWTIYTUWYUOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=CC=CC=C2C=C1C3=NC4=C(C=NN4C5=CC=C(C=C5)Br)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


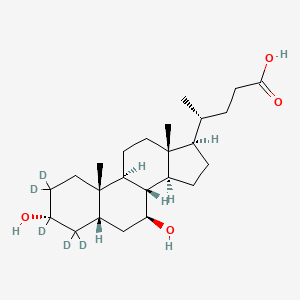
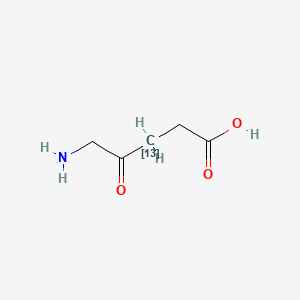


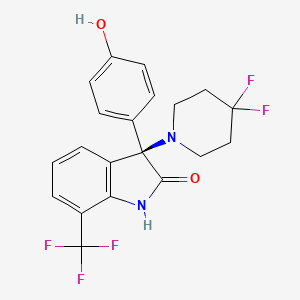

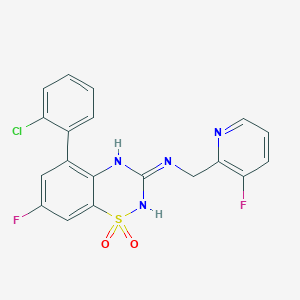


![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
